molecular formula C10H11F3O2S B2482708 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene CAS No. 1363862-73-0

1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene

Cat. No.: B2482708
CAS No.: 1363862-73-0
M. Wt: 252.25
InChI Key: GCCABBQZQMTAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene is a chemical compound with the molecular formula C10H11F3O2S . It has a molecular weight of 252.25 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methyl group and a 3,3,3-trifluoropropylsulfonyl group . The exact spatial arrangement of these groups can be determined through techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (252.25), molecular formula (C10H11F3O2S), and its structure . Other properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Synthesis and Chemical Reactions

The reactivity of trifluoromethyl and sulfonyl groups in benzene derivatives has been explored through various chemical reactions. For example, Kul'yanova et al. (2001) investigated the cascade rearrangement in reactions involving methyl trifluoropyruvate benzene sulfonylimines, highlighting the formation of complex products through a six-centered bipolar ion rearrangement process (Kul'yanova et al., 2001). Similarly, the study by Herrera et al. (2006) on the synthesis of 1,3-oxazoles using triflic anhydride demonstrates the versatility of sulfonyl-containing compounds in synthesizing heterocyclic structures (Herrera et al., 2006).

Catalysis and Organic Synthesis

Sulfonic acid functionalized imidazolium salts, when combined with FeCl3, have been shown to efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, leading to the formation of benzimidazole derivatives. This highlights the role of sulfonyl groups in facilitating catalytic reactions at room temperature, offering an environmentally friendly alternative for synthesis (Khazaei et al., 2011).

Material Science and Engineering

In material science, the study of sulfonated poly(arylene ether)s bearing semi-crystalline structures for use as proton exchange membranes in fuel cells showcases the application of sulfonated benzene derivatives. These materials exhibit improved mechanical stability, thermal stability, and conductivity, making them promising candidates for energy-related applications (Kim et al., 2020).

Environmental Applications

The separation of aromatic hydrocarbons from alkanes using ionic liquids demonstrates an environmental application of sulfonyl and trifluoromethyl groups. Ionic liquids containing these functional groups have shown potential as alternative solvents in liquid extraction processes, highlighting their importance in refining and petrochemical industries (Arce et al., 2007).

Safety and Hazards

The safety and hazards associated with 1-Methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene are not specified in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

1-methyl-4-(3,3,3-trifluoropropylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2S/c1-8-2-4-9(5-3-8)16(14,15)7-6-10(11,12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCABBQZQMTAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.